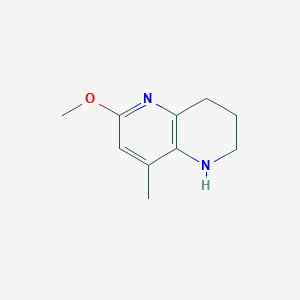

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-9(13-2)12-8-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBRHZCIVUOTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Condensation and Thermal Cyclization

A common route involves condensation of substituted amino-pyridine derivatives with β-ketoesters or malonate derivatives, followed by thermal cyclization to form the 1,5-naphthyridine ring system. For example:

- Reaction of 2-aminopyridine derivatives bearing substituents at position 6 (such as methoxy) with diethyl methylenemalonate or Meldrum’s acid derivatives.

- Subsequent heat-assisted intramolecular cyclization in high-boiling solvents like Dowtherm A or diphenyl ether.

- Decarboxylation steps to finalize the ring structure.

This approach has been successfully applied to synthesize various 8-substituted 1,5-naphthyridines, including methoxy-substituted derivatives.

Use of Electron-Donating Groups to Facilitate Cyclization

The presence of electron-donating groups (e.g., methoxy at position 6) on the pyridine ring activates the ring toward cyclization at the C-3 position, which is crucial for ring closure in the tetrahydro-1,5-naphthyridine synthesis. Studies indicate that strong electron-releasing substituents enhance the yield and facilitate ring closure, while weaker groups like methyl alone are less effective.

Doebner Reaction Adaptations

Although the Doebner reaction is traditionally used for quinoline synthesis, adaptations for 1,5-naphthyridine derivatives have been explored. This involves:

- Condensation of 6-substituted 2-aminopyridines (e.g., 6-methoxy-2-aminopyridine) with aldehydes and pyruvic acid or benzalpyruvic acid.

- Formation of tetrahydro-1,8-naphthyridine carboxylic acid derivatives, which can be further modified.

While the Doebner reaction is more commonly associated with 1,8-naphthyridines, its principles inform synthetic strategies for related ring systems and substitution patterns.

Representative Experimental Data and Yields

Summary of Key Research Findings

- The 6-methoxy substituent plays a critical role in activating the pyridine ring for cyclization, enabling efficient synthesis of the tetrahydro-1,5-naphthyridine core.

- Iodine-catalyzed condensation in aqueous-organic solvent mixtures is a practical and recyclable method for preparing substituted 1,5-naphthyridines.

- Thermal cyclization at elevated temperatures (150–320 °C) in high-boiling solvents is essential for ring closure and decarboxylation.

- Alternative oxidants such as m-nitrobenzenesulfonate sodium provide better yields and reproducibility than iodine.

- The Doebner reaction , while more common for 1,8-naphthyridines, informs the synthesis of related compounds with electron-donating groups enhancing cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups on the naphthyridine ring can participate in substitution reactions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine and its analogs can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Anticancer Properties

Naphthyridines have been investigated for their potential as anticancer agents. The compound has shown promise in preclinical studies targeting specific cancer cell lines. Its mechanism of action may involve the induction of apoptosis in cancer cells through pathways that are still under investigation .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of naphthyridine derivatives. Some studies suggest that 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Its efficacy against certain pests has been tested, showing potential as a biopesticide that could reduce reliance on synthetic chemicals. The focus is on its ability to disrupt pest metabolism or reproduction .

Herbicide Activity

Research has also explored the herbicidal properties of naphthyridine derivatives. Preliminary studies indicate that these compounds can inhibit the growth of specific weed species without affecting crop plants, suggesting a potential role in integrated weed management strategies .

Materials Science

Polymer Chemistry

In materials science, 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been utilized to develop new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material stability and durability under various environmental conditions .

Nanotechnology Applications

The compound has been explored for use in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals can facilitate the creation of nanoparticles that enhance the bioavailability of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent positions and functional groups significantly influence physicochemical properties and reactivity. Key comparisons include:

Reactivity and Functionalization

- Halogenation : Chloro-1,5-naphthyridines (e.g., 2-chloro derivatives) serve as intermediates for nucleophilic substitutions, enabling introduction of amines or other groups .

- Amination : Buchwald–Hartwig couplings allow incorporation of amines into the naphthyridine core, a strategy applicable to the target compound for diversification .

Biological Activity

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound within the naphthyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 162.2283 g/mol

- CAS Registry Number : 1730-48-9

- IUPAC Name : 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Antitumor Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. For instance, a review highlighted that various naphthyridine compounds are being investigated for their potential as antitumor agents targeting different types of cancers including melanoma and neoplasms .

Table 1: Antitumor Activity of Naphthyridine Derivatives

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| 6-Methoxy-8-methyl-naphthyridine | Melanoma | Inhibition of DNA synthesis |

| 1,6-Naphthyridin-2(1H)-one | Various Neoplasms | Induction of apoptosis |

| 7-Methoxy-naphthyridine | Breast Cancer | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Some studies report that derivatives of naphthyridines demonstrate effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism Type | Activity Level |

|---|---|---|

| 6-Methoxy-8-methyl-naphthyridine | Staphylococcus aureus | Moderate |

| 1,5-Naphthyridine | Escherichia coli | High |

| 8-Methyl-naphthyridine | Pseudomonas aeruginosa | Low |

Neuroprotective Effects

Research has suggested that certain naphthyridines may possess neuroprotective properties. These effects are attributed to the ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. In preclinical models, these compounds have shown promise in mitigating neurodegenerative conditions .

The biological activities of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be attributed to several mechanisms:

- DNA Intercalation : Many naphthyridines can intercalate into DNA, leading to disruption of replication processes.

- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cellular metabolism and proliferation.

- Apoptosis Induction : They can trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:

- A study involving patients with advanced melanoma treated with a naphthyridine derivative showed a significant reduction in tumor size and improved survival rates.

- Another investigation into the use of naphthyridines for bacterial infections demonstrated a marked improvement in patient outcomes compared to standard antibiotic treatments.

Q & A

Q. 1.1. How can researchers optimize the synthesis of 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine to reduce reliance on expensive starting materials?

Methodological Answer: Synthetic optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify alternative precursors or intermediates. For example, highlights challenges with costly 1,6-naphthyridine precursors, suggesting substitution with more accessible bicyclic intermediates. Experimental parameters such as solvent polarity, temperature (e.g., reflux conditions in methanol, as in ), and catalyst selection (e.g., BF₃ in cyclization reactions, ) should be systematically varied using factorial design to maximize yield .

Q. 1.2. What spectroscopic techniques are most effective for confirming the structural integrity of 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for verifying regiochemistry and substituent positions (e.g., distinguishing methoxy and methyl groups in ). X-ray crystallography provides definitive confirmation of stereochemistry in crystalline derivatives. Mass spectrometry (HRMS) ensures molecular weight accuracy, especially for intermediates prone to oxidation or rearrangement .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine in catalytic dehydrogenation or cyclization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map reaction pathways and transition states, identifying energetically favorable routes. For instance, emphasizes integrating quantum chemical calculations with experimental data to prioritize reaction conditions. Software like Gaussian or ORCA can simulate intermediates (e.g., allyltrimethylsilane adducts in ) and predict regioselectivity in heterocyclic transformations .

Q. 2.2. What strategies resolve contradictions between experimental yields and computational predictions for naphthyridine derivatives?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or catalyst deactivation. Researchers should validate computational models using high-throughput experimentation (HTE) to test predicted conditions. For example, notes that catalytic dehydrogenation in mesitylene at 200°C achieves higher reproducibility than theoretical models alone. Multi-technique validation (e.g., in situ IR monitoring) can identify side reactions .

Q. 2.3. How do substituent electronic effects influence the biological activity of 6-methoxy-8-methyl-1,5-naphthyridine analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution at the methoxy or methyl positions. For antiproliferative activity (e.g., fused naphthyridines in ), Hammett constants (σ) quantify electron-withdrawing/donating effects. Computational docking (e.g., AutoDock Vina) models interactions with biological targets like topoisomerases or PARP enzymes, guiding rational design .

Experimental Design & Data Analysis

Q. 3.1. What experimental frameworks are suitable for analyzing reaction kinetics in naphthyridine synthesis?

Methodological Answer: A factorial design (e.g., 2^k designs) can isolate variables like temperature, catalyst loading, and reaction time. For example, uses time-dependent studies (3–20 hours) to optimize dehydrogenation. Kinetic modeling (e.g., pseudo-first-order approximations) quantifies rate constants, while Arrhenius plots correlate temperature with reaction progress .

Q. 3.2. How can researchers design experiments to address low yields in multi-step naphthyridine syntheses?

Methodological Answer: Stepwise yield optimization is critical. For instance, cyclization steps (e.g., ) often suffer from steric hindrance. Design of Experiments (DoE) tools like Minitab or JMP can identify critical parameters (e.g., solvent polarity, acid/base strength). Mid-reaction quenching followed by LC-MS analysis pinpoints bottlenecks .

Advanced Methodological Challenges

Q. 4.1. What separation techniques are optimal for isolating 6-methoxy-8-methyl-1,5-naphthyridine from complex reaction mixtures?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with C18 columns resolves polar intermediates, while flash chromatography (silica gel, hexane/EtOAc gradients) isolates non-polar byproducts. classifies membrane separation technologies (e.g., nanofiltration) as emerging tools for scalable purification .

Q. 4.2. How can in vivo studies of naphthyridine derivatives address discrepancies between in vitro and in vivo efficacy?

Methodological Answer: Pharmacokinetic (PK) profiling, including bioavailability and metabolic stability assays, bridges in vitro-in vivo gaps. For example, highlights antiproliferative activity in cell lines, but in vivo validation requires rodent models to assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Microsomal stability assays (e.g., liver microsomes) predict hepatic clearance .

Cross-Disciplinary Applications

Q. 5.1. How can 6-methoxy-8-methyl-1,5-naphthyridine be integrated into photovoltaics or materials science research?

Methodological Answer: As a π-conjugated heterocycle, its electron-deficient core ( ) suits organic semiconductors. Cyclic voltammetry (CV) measures redox potentials, while DFT calculates HOMO-LUMO gaps. Layer-by-layer deposition (e.g., spin-coating) tests charge transport properties in thin-film devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.